alpha-methylphenylalanine methyl ester chemical structure and synonyms
alpha-methylphenylalanine methyl ester chemical structure and synonyms
An In-depth Technical Guide to α-Methylphenylalanine Methyl Ester: Structure, Synthesis, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of α-methylphenylalanine methyl ester, a non-proteinogenic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, nomenclature, and key physicochemical properties. Furthermore, this document will explore its synthesis, the strategic importance of α-methylation in peptide chemistry, and its applications as a valuable building block in the design of novel therapeutics.
Chemical Identity and Structure
α-Methylphenylalanine methyl ester is a derivative of the amino acid phenylalanine, characterized by two key modifications: the addition of a methyl group to the α-carbon and the esterification of the carboxyl group to a methyl ester. The presence of the α-methyl group introduces a chiral center, and thus, the compound can exist as different stereoisomers (D, L, and the racemic DL mixture). The hydrochloride salt of the racemic mixture is a common commercially available form.
The introduction of the methyl group at the α-carbon sterically hinders the rotation around the peptide backbone, which can pre-organize a peptide into a specific conformation. This has profound implications for its biological activity and stability.
Chemical Structure
The chemical structure of α-methylphenylalanine methyl ester is depicted below:
Caption: 2D Chemical Structure of α-Methylphenylalanine Methyl Ester
Synonyms and Identifiers
For clarity and cross-referencing in research, it is crucial to be aware of the various synonyms and chemical identifiers for this compound. The following table summarizes this information, primarily for the commonly used α-Methyl-DL-phenylalanine methyl ester hydrochloride.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | [1] |
| CAS Number | 64665-60-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂·HCl | [2][3] |
| Molecular Weight | 229.70 g/mol | [3] |
| Synonyms | α-Me-DL-Phe-OMe·HCl, (±)-Methyl 2-amino-2-methyl-3-phenylpropionate hydrochloride | [2][3] |
| PubChem CID | 13018897 | [1][2] |
| SMILES | CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | [1] |
| InChIKey | VUYGLGCVKCLWPY-UHFFFAOYSA-N | [1][3] |
Synthesis and Characterization
The synthesis of α-methylphenylalanine methyl ester can be achieved through several established methods in organic chemistry. A common approach involves the esterification of α-methylphenylalanine.
Synthetic Workflow
A general synthetic route starts from the corresponding α-methylphenylalanine, which is then esterified. The diagram below illustrates a typical workflow.
Caption: Synthetic Workflow for α-Methylphenylalanine Methyl Ester
Experimental Protocol: Esterification of α-Methylphenylalanine
The following protocol is a representative method for the synthesis of α-methylphenylalanine methyl ester hydrochloride from α-methylphenylalanine.
Materials:
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α-Methylphenylalanine
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Diethyl ether
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend α-methylphenylalanine in anhydrous methanol.
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Cool the mixture in an ice bath.
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Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude product.
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Induce crystallization by adding diethyl ether to the crude product and cooling in an ice bath.
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Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield α-methylphenylalanine methyl ester hydrochloride.
Analytical Characterization
The structure and purity of the synthesized α-methylphenylalanine methyl ester are confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy is used to confirm the presence of protons in their expected chemical environments. Key signals include those for the aromatic protons of the phenyl ring, the singlet for the methyl ester protons, the singlet for the α-methyl protons, and the diastereotopic protons of the β-methylene group.
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¹³C NMR spectroscopy will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the quaternary α-carbon, the methyl ester carbon, the α-methyl carbon, and the β-methylene carbon.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺.[4]
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amine, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.
Applications in Drug Development and Peptide Chemistry
The unique structural features of α-methylphenylalanine methyl ester make it a valuable building block in medicinal chemistry and drug design.
Enhanced Proteolytic Stability
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of α-methylated amino acids, such as α-methylphenylalanine, into a peptide sequence significantly enhances its resistance to enzymatic cleavage.[5] The α-methyl group sterically hinders the approach of proteases to the adjacent peptide bonds, thereby increasing the in vivo half-life of the peptide therapeutic.
Conformational Constraint
The α-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is favorable for binding to its biological target, potentially leading to increased potency and selectivity.[5]
Intermediate in Pharmaceutical Synthesis
α-Methylphenylalanine methyl ester serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] The parent compound, α-methylphenylalanine, is known to be an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, enzymes involved in the biosynthesis of catecholamine neurotransmitters.[1] This makes its derivatives interesting candidates for neuropharmacological research.
The workflow for incorporating α-methylphenylalanine methyl ester into a peptide is illustrated below.
Caption: Workflow for Peptide Synthesis using α-Methylphenylalanine Methyl Ester
Conclusion
α-Methylphenylalanine methyl ester is a synthetically accessible and highly valuable building block for modern drug discovery and peptide chemistry. Its ability to confer enhanced proteolytic stability and conformational rigidity makes it an attractive component for the design of next-generation peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their research and development endeavors.
References
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PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]
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PubChem. (n.d.). Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1). Retrieved from [Link]
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PubChem. (n.d.). L-Alpha-methylphenylalanine. Retrieved from [Link]
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
